4-エチルスルホニル-2-ニトロフェノール

説明

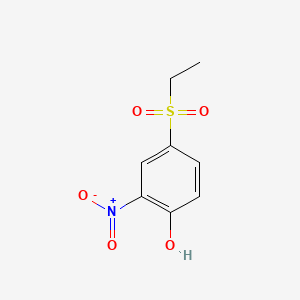

4-(Ethylsulphonyl)-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Ethylsulphonyl)-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulphonyl)-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境科学:有機汚染物質の除去

4-エチルスルホニル-2-ニトロフェノールは、環境科学、特に産業廃水からの有害な有機汚染物質の除去における可能性について研究されてきました . この化合物は還元反応を起こす能力があるため、廃水中の染料やフェノールなどの有機汚染物質の毒性を軽減することを目的としたプロセスにおいて貴重です。

医学研究:プロテオミクス

医学研究、特にプロテオミクスにおいて、4-エチルスルホニル-2-ニトロフェノールは生化学的ツールとして利用されています。 さまざまな酵素やタンパク質との反応性により、研究者はプロテオームの複雑さを研究し、分子レベルで疾患のメカニズムを理解することができます .

繊維産業:染料合成と廃水処理

繊維産業は、染料の合成における4-エチルスルホニル-2-ニトロフェノールの使用から恩恵を受けています。 これは、目的の特性を持つ複雑な染料を作成するための中間体として役立ちます。 さらに、合成染料の除去を助けることで、繊維廃水の処理における役割は、環境的に重要な意味を持っています .

腐食防止

4-エチルスルホニル-2-ニトロフェノールは、腐食防止剤として研究されています。 その分子構造により、金属表面に吸着して保護層を形成し、腐食速度を低下させることができます。これは、産業機械やインフラストラクチャの寿命を延ばす上で重要です .

pH指示薬の開発

4-エチルスルホニル-2-ニトロフェノールは、さまざまなpH条件下で色を変える特性があるため、pH指示薬の開発に使用されています。 これは、溶液の酸性度またはアルカリ度を示すことができ、さまざまな化学プロセスや実験室での実験に不可欠です .

触媒作用と化学合成

触媒の分野では、4-エチルスルホニル-2-ニトロフェノールは、化学反応の効率を向上させることができる新しい触媒の開発のための研究の一部です。 ニトロ基は電子移動プロセスを促進する上で重要な役割を果たし、より効果的な触媒を合成するための候補となっています .

生物活性

4-(Ethylsulphonyl)-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes both an ethylsulphonyl group and a nitro group attached to a phenolic ring. This combination potentially enhances its biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 217.22 g/mol

- Structure : The compound features a nitro group (-NO) at the ortho position relative to the hydroxyl group (-OH) on the phenol ring and an ethylsulphonyl group (-SOCH) at the para position.

Biological Activity

The biological activity of 4-(Ethylsulphonyl)-2-nitrophenol has been investigated through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitrophenolic compounds are known to inhibit bacterial growth by interfering with cellular processes. The presence of the ethylsulphonyl group may further enhance this activity by increasing membrane permeability or altering metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Studies on structurally related compounds suggest that sulphonamide derivatives can inhibit carbonic anhydrase, which is critical for maintaining acid-base balance in organisms .

- Toxicity Studies : Toxicological assessments have shown that nitrophenols can exhibit acute toxicity in various biological models. The specific toxicity profile of 4-(Ethylsulphonyl)-2-nitrophenol remains to be fully characterized but is expected to follow trends observed in similar compounds, such as irritation and cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted on related nitrophenolic compounds demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study suggested that the introduction of an ethylsulphonyl group could enhance this effect due to increased lipophilicity and better interaction with bacterial membranes.

Study 2: Enzyme Inhibition

In a comparative analysis of various sulfonamide derivatives, it was found that modifications at the para position significantly affected enzyme inhibitory potency. The ethylsulphonyl substitution in 4-(Ethylsulphonyl)-2-nitrophenol is hypothesized to improve binding affinity to target enzymes, although specific IC50 values for this compound are yet to be published.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-2-nitrophenol | Methylsulfonyl group | Moderate antibacterial activity |

| 4-Nitrophenol | Nitro group at para position | Well-studied; exhibits high toxicity |

| 4-Ethoxy-2-nitrophenol | Ethoxy group instead of sulfonyl | Lower antimicrobial activity |

The structural diversity among these compounds significantly influences their biological activities, with variations in functional groups leading to different reactivity profiles.

特性

IUPAC Name |

4-ethylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLKMQYTWRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234044 | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-11-2 | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84996-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084996112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2F7T9DFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。